REACTION_CXSMILES
|
ClC1C=CC2SC(S)=NC=2C=1.[Cl:12][C:13]1[S:14][C:15]2[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][C:16]=2[N:17]=1>S(Cl)(Cl)(=O)=O>[Cl:12][C:13]1[S:14][C:15]2[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][C:16]=2[N:17]=1 |f:0.1|
|
Name
|
2,5-Dichlorobenzothiazole 5-Chloro-2-mercaptobenzothiazole
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC2=C(N=C(S2)S)C1.ClC=1SC2=C(N1)C=C(C=C2)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for a period of 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Excess sulfuryl chloride in the mixture was destroyed by the addition of water
|
Type
|
EXTRACTION
|
Details
|
the aqueous mixture was extracted with dichloromethane
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1SC2=C(N1)C=C(C=C2)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: CALCULATEDPERCENTYIELD | 198.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |